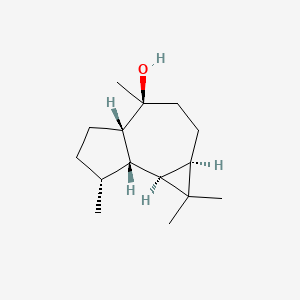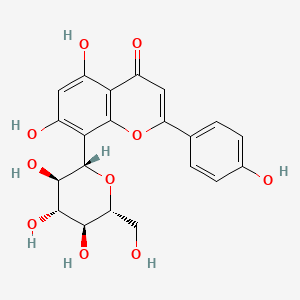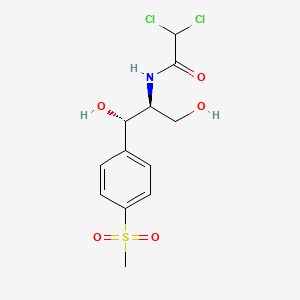
N-去乙酰秋水仙碱
描述
N-Deacetylcolchicine is a derivative of colchicine, an alkaloid extracted from plants such as Colchicum autumnale and Gloriosa superba. Colchicine has been historically used for treating gout and other inflammatory conditions. N-Deacetylcolchicine retains the core structure of colchicine but lacks the acetyl group, which modifies its biological activity and toxicity profile .
科学研究应用
N-Deacetylcolchicine has a wide range of scientific research applications:
作用机制
Target of Action
N-Deacetylcolchicine primarily targets the dimeric protein α,β-tubulin . Tubulin plays a crucial role in the formation of the cytoskeleton and in the process of cell division, where it polymerizes to form microtubules .
Mode of Action
N-Deacetylcolchicine interacts with its target by inhibiting tubulin polymerization . It achieves this by binding to the tubulin and preventing its polymerization into microtubules . Additionally, it stimulates the intrinsic GTPase activity of tubulin .
Biochemical Pathways
The biochemical origins of colchicine biosynthesis, from which N-Deacetylcolchicine is derived, have been investigated for over 50 years . The underlying enzymatic machinery has only recently become clear, with the discovery of multiple pathway enzymes from Gloriosa superba that allows for the reconstitution of a complete metabolic route to colchicine .
Result of Action
These assemblies are morphologically different from tubulin clusters induced by structurally related anticancer agent tubuloclustin . All compounds induced apoptosis of A549 cells .
Action Environment
The action of N-Deacetylcolchicine can be influenced by environmental factors such as the presence of certain metal ions or small molecules . These factors can affect the type of atypical tubulin assemblies that are formed .
生化分析
Biochemical Properties
N-Deacetylcolchicine plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton . The nature of this interaction is inhibitory, leading to the disruption of normal cell functions .
Cellular Effects
N-Deacetylcolchicine has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell’s cytoskeleton, thereby affecting cell division and intracellular transport . It also impacts cell signaling pathways and gene expression by altering the structure of microtubules .
Molecular Mechanism
The molecular mechanism of N-Deacetylcolchicine involves binding interactions with biomolecules, specifically tubulin . It inhibits the polymerization of tubulin, preventing the formation of microtubules . This disruption can lead to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
It is known that N-Deacetylcolchicine, like colchicine, has a significant impact on cellular function, disrupting microtubule formation and affecting various cellular processes .
Dosage Effects in Animal Models
It is known that colchicine and its derivatives can have toxic effects at high doses .
Metabolic Pathways
N-Deacetylcolchicine is involved in specific metabolic pathways. It is generated through a series of transformations starting from colchicine . The process involves the hydrolysis of N-formyldemecolcine to generate demecolcine, which undergoes oxidative demethylation to form N-Deacetylcolchicine .
Transport and Distribution
Given its interaction with tubulin, it is likely to be distributed wherever tubulin is present within the cell .
Subcellular Localization
The subcellular localization of N-Deacetylcolchicine is likely to be similar to that of colchicine, given their structural similarities. Colchicine is known to bind to tubulin, a protein that is ubiquitous in the cell and forms part of the cytoskeleton . Therefore, N-Deacetylcolchicine is likely to be found wherever tubulin is present within the cell .
准备方法
Synthetic Routes and Reaction Conditions: N-Deacetylcolchicine can be synthesized from colchicine through a series of chemical reactions. One common method involves the hydrolysis of colchicine to remove the acetyl group, resulting in the formation of N-Deacetylcolchicine . The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of N-Deacetylcolchicine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity colchicine as the starting material, followed by controlled hydrolysis under optimized conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: N-Deacetylcolchicine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-formyldemecolcine, while substitution reactions can yield a variety of functionalized derivatives .
相似化合物的比较
Colchicine: The parent compound from which N-Deacetylcolchicine is derived.
N-Formyldemecolcine: Another derivative with modifications to the functional groups.
Tubuloclustin: A highly cytotoxic anti-tubulin compound related to N-Deacetylcolchicine.
Uniqueness: N-Deacetylcolchicine is unique due to its specific structural modifications, which alter its biological activity and toxicity compared to colchicine. Its ability to disrupt microtubule formation while potentially having a different safety profile makes it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMXDMZJUJZBX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150161 | |
| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-50-4 | |
| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylcolchicinic acid methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DEACETYLCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IAP3WIO1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)

![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)


![[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate](/img/structure/B1683580.png)

![(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B1683584.png)



